

# Application Notes and Protocols: Gamma-Nonalactone in Food Flavoring

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## Compound of Interest

Compound Name: **Gamma-nonalactone**

Cat. No.: **B7760554**

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## Introduction

**Gamma-Nonalactone** ( $\gamma$ -Nonalactone), also known as aldehyde C-18, is a widely utilized flavoring substance valued for its characteristic creamy, coconut-like aroma and flavor.<sup>[1]</sup> It is a naturally occurring compound found in a variety of fruits such as peaches and apricots, as well as in fermented products like beer and rum.<sup>[2]</sup> Due to its potent and versatile sensory profile, **gamma-nonalactone** is a key component in the formulation of a wide range of food and beverage products. This document provides detailed application notes, quantitative data, and experimental protocols for the effective use of **gamma-nonalactone** in food flavoring applications.

## Chemical and Physical Properties

**Gamma-nonalactone** is a colorless to pale yellow oily liquid.<sup>[3]</sup> Its chemical and physical properties are summarized below:

Property	Value
Chemical Name	5-Pentyldihydro-2(3H)-furanone
Synonyms	γ-Nonalactone, Aldehyde C-18, Coconut Aldehyde
CAS Number	104-61-0 <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>2</sub> <a href="#">[4]</a>
Molecular Weight	156.22 g/mol <a href="#">[4]</a>
Odor Profile	Creamy, sweet, coconut-like with fruity and milky undertones. <a href="#">[4]</a>
Solubility	Soluble in alcohol, most fixed oils, and propylene glycol; insoluble in water. <a href="#">[5]</a> <a href="#">[6]</a>

## Applications in Food Flavoring

**Gamma-nonalactone** is a versatile flavoring ingredient used to impart or enhance creamy, coconut, and fruity notes in a wide array of food products. Its application spans across various categories, from dairy and baked goods to beverages and savory items.

## Sensory Profile

The sensory perception of **gamma-nonalactone** is concentration-dependent. At lower concentrations, it imparts sweet, fruity, and creamy notes, reminiscent of peach and apricot.[\[7\]](#) As the concentration increases, the characteristic coconut aroma becomes more pronounced. This allows flavorists to modulate the flavor profile of a product by carefully adjusting the usage level of **gamma-nonalactone**.

## Recommended Usage Levels

The following table summarizes the typical usage levels of **gamma-nonalactone** in various food categories. These values are intended as a guide, and optimal concentrations should be determined through sensory evaluation in the specific food matrix.

Food Category	Typical Usage Level (ppm)	Maximum Usage Level (ppm)
Baked Goods	28.82	50.41
Frozen Dairy	12.09	22.68
Soft Candy	27.92	40.52
Gelatins & Puddings	16.07	26.62
Non-alcoholic Beverages	7.22	13.45
Alcoholic Beverages	0.22	0.36
Hard Candy	6.61	17.59
Chewing Gum	0.54	2.90
Sweet Sauces	0.31	0.31

Data sourced from PubChem.

## Sensory Thresholds

The sensory threshold of a flavor compound is the minimum concentration at which it can be detected by a sensory panel. This value is highly dependent on the food matrix. The table below presents known sensory detection thresholds for **gamma-nonalactone**.

Matrix	Threshold Concentration
Water	10 - 30 ppb[7]
Red Wine (R-enantiomer)	285 µg/L[4]
General Detection	7 ppb[8]

It is crucial to note that the food matrix can significantly impact the perception of flavor compounds. Therefore, the determination of sensory thresholds should be conducted in the specific product base for accurate application.

# Experimental Protocols

## Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a standard procedure for the sensory evaluation of a food product containing **gamma-nonalactone** using the Quantitative Descriptive Analysis (QDA) method.

**Objective:** To quantitatively describe the sensory attributes of a food product flavored with **gamma-nonalactone**.

### 4.1.1 Panelist Selection and Training

- **Selection:** Recruit 8-12 individuals based on their sensory acuity, ability to verbalize perceptions, and availability. Screen candidates for their ability to discriminate between different concentrations of basic tastes (sweet, sour, salty, bitter, umami) and relevant aroma compounds.
- **Training:** Conduct a series of training sessions (typically 15-20 hours) to develop a consensus vocabulary for the sensory attributes of the product.
  - Present panelists with a range of commercial products and reference standards relevant to the expected flavor profile (e.g., coconut, peach, creamy).
  - Guide the panel in generating a list of descriptive terms for the aroma, flavor, and texture of the product.
  - Develop clear definitions for each descriptor and provide reference standards for calibration.
  - Train panelists to use a line scale (e.g., a 15-cm line anchored with "low" and "high" intensity) to rate the intensity of each attribute.

### 4.1.2 Sample Preparation and Presentation

- Prepare samples of the food product with varying concentrations of **gamma-nonalactone**, including a control sample with no added flavor.

- Code each sample with a random three-digit number to prevent bias.
- Present the samples to the panelists in a monadic, sequential order. The presentation order should be randomized for each panelist.
- Provide panelists with unsalted crackers and room temperature water for palate cleansing between samples.

#### 4.1.3 Evaluation Procedure

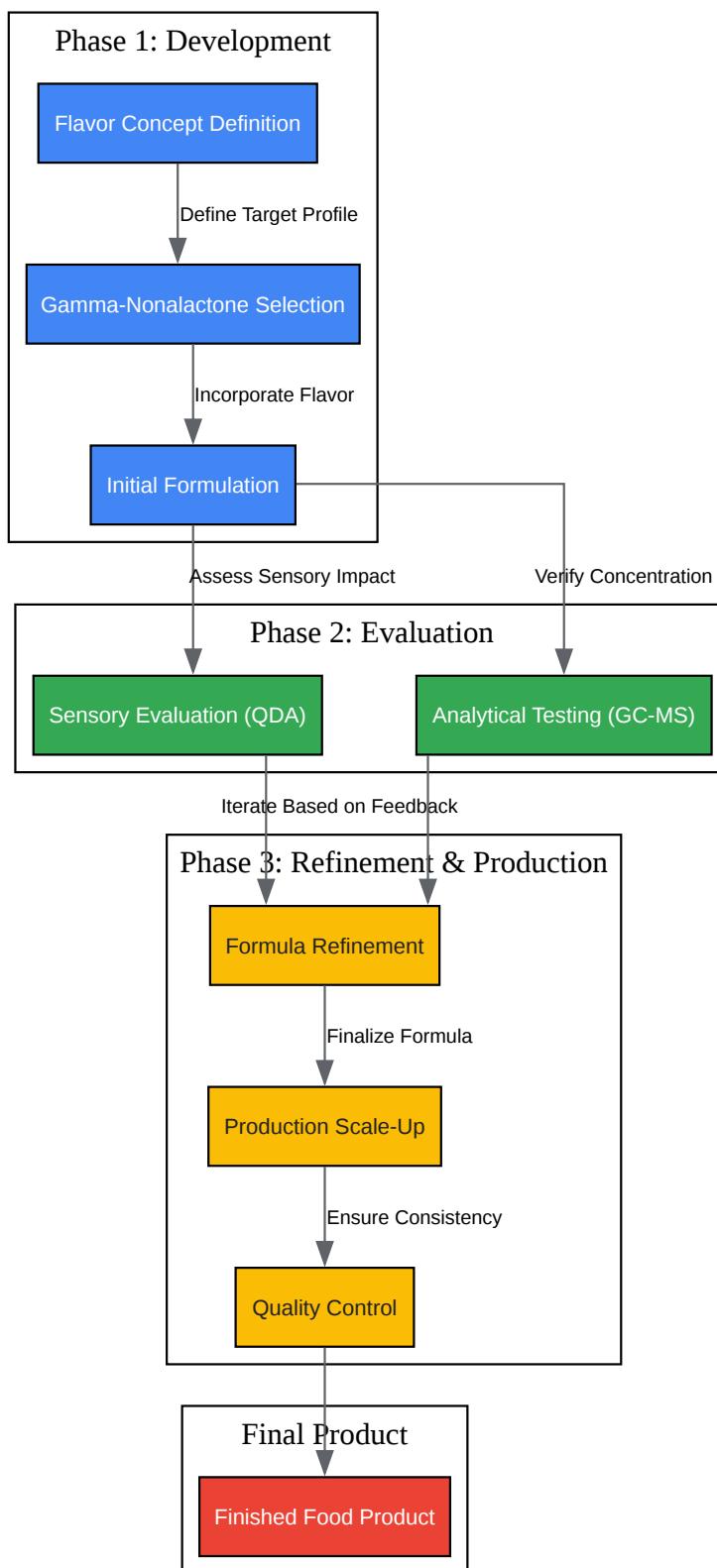
- Conduct the evaluation in individual sensory booths under controlled environmental conditions (e.g., consistent lighting, temperature, and absence of extraneous odors).
- Instruct panelists to first evaluate the aroma of the sample by sniffing, and then to taste the sample.
- Panelists will rate the intensity of each previously agreed-upon sensory attribute on the provided line scale.
- Collect the data from each panelist.

#### 4.1.4 Data Analysis

- Convert the ratings from the line scales into numerical data.
- Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the samples for each attribute.
- Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
- Present the results in a graphical format, such as a spider web plot, for easy interpretation.

## Visualizations

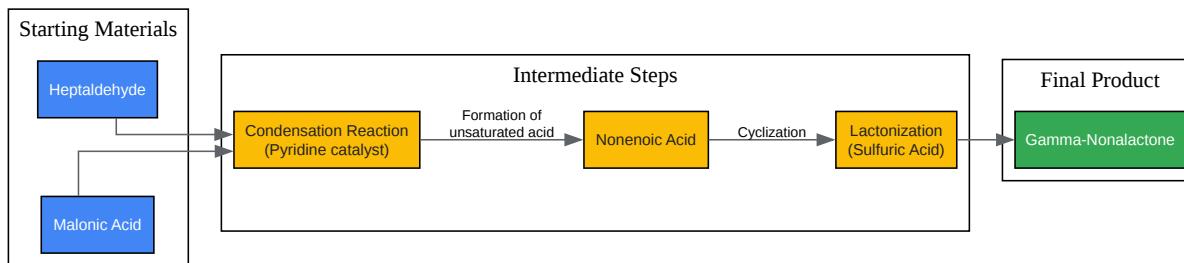
## Workflow for Flavor Application



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Caption: General workflow for incorporating **gamma-nonalactone** into a food product.

# Chemical Synthesis of Gamma-Nonalactone



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Caption: A common synthetic route for **gamma-nonalactone**.

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